molecular formula C10H14N2O2S B11809780 Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B11809780
M. Wt: 226.30 g/mol
InChI Key: GPCQBJLAAQZTKC-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopentyl group at the 5-position and an ethyl ester moiety at the 2-position. The cyclopentyl group introduces steric bulk and lipophilicity, distinguishing it from aryl or smaller alkyl-substituted analogs. This structural motif is significant in medicinal chemistry due to the thiadiazole ring's versatility in binding biological targets, often leveraged in drug discovery for antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-2-14-10(13)9-12-11-8(15-9)7-5-3-4-6-7/h7H,2-6H2,1H3

InChI Key

GPCQBJLAAQZTKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2CCCC2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate, highlighting differences in substituents, physicochemical properties, and bioactivity:

Compound Name Substituent (Position 5) Molecular Formula Melting Point (°C) Key Properties/Activities Synthesis Method
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate Chlorine C₅H₅ClN₂O₂S 132–134 High solubility in organic solvents Sandmeyer bromination
Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate Phenyl C₁₁H₁₀N₂O₂S N/A Aromatic π-π interactions enhance crystallinity Suzuki coupling
Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate Cyclopropyl C₈H₁₀N₂O₂S N/A Predicted density: 1.341 g/cm³; pKa: -1.62 Alkylation/cyclization
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate 2,4-Difluorophenyl C₁₁H₈F₂N₂O₂S N/A Potential kinase/PDE4 inhibition Sandmeyer + Suzuki coupling
Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate Ethyl C₇H₁₀N₂O₂S N/A Linear alkyl chain improves lipophilicity Direct alkylation

Structural and Physicochemical Differences

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl): Lower melting points (132–134°C for chloro analog) due to reduced crystal packing efficiency compared to bulky cyclopentyl or aromatic groups . Aryl vs. Aliphatic Substituents: Phenyl and difluorophenyl analogs exhibit higher melting points (e.g., 184–186°C for triazole-linked derivatives in ) owing to π-π stacking, whereas cyclopentyl and ethyl analogs are more lipophilic, enhancing membrane permeability .

Key Research Findings

  • Solubility Trends: Chloro and ethyl analogs exhibit higher solubility in ethanol and ether compared to aromatic or bulky aliphatic derivatives .
  • Thermal Stability : Cyclopropane derivatives (predicted boiling point: 315.6°C) suggest higher volatility than cyclopentyl analogs, which likely have elevated boiling points due to increased molecular weight .
  • SAR Insights : Electron-withdrawing groups on aryl rings enhance anticancer activity, while aliphatic substituents improve pharmacokinetic properties like half-life .

Biological Activity

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article provides an overview of the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Anticancer Activity

Numerous studies have indicated that 1,3,4-thiadiazole derivatives exhibit significant anticancer activity. This compound has been evaluated for its effects against various cancer cell lines.

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cells. For example, in a study by El-Naggar et al. (2011), derivatives of 1,3,4-thiadiazole were tested against Ehrlich Ascites Carcinoma (EAC) cells and demonstrated significant tumor growth inhibition after treatment for 14 days .
  • Mechanism of Action : The anticancer activity is believed to be associated with the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds may interact with specific cellular targets involved in cancer progression .

Antimicrobial Activity

Thiadiazole derivatives also possess notable antimicrobial properties. This compound has been assessed for its efficacy against various bacterial strains.

  • Testing Against Bacteria : Research indicates that thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of EAC cell growthEl-Naggar et al. (2011)
AntimicrobialInhibition against S. aureus and E. coliResearchGate
CytotoxicityInduction of apoptosis in cancer cellsPolkam et al. (2015)

Case Study 1: Anticancer Evaluation

In a study conducted by Alam et al. (2011), a series of thiadiazole derivatives were synthesized and tested for their anticancer properties. This compound was included in this series and exhibited significant cytotoxic effects against several human cancer cell lines including lung (A549) and skin (SK-MEL-2) cancers.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of thiadiazoles against pathogenic bacteria. The results indicated that compounds structurally similar to this compound displayed substantial antibacterial activity with minimal toxicity to human cells.

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